R 32792

Beschreibung

Es ist ein Analogon von Fentanyl und etwas potenter als Carfentanil . Lofentanil wurde in den 1960er Jahren entwickelt und wird aufgrund seiner hohen Potenz und langen Wirkungsdauer hauptsächlich für die Erforschung von Opioidrezeptoren verwendet .

2. Präparationsmethoden

Die Synthese von Lofentanil umfasst mehrere Schritte, beginnend mit der grundlegenden Piperidinstruktur. Die allgemeine Syntheseroute umfasst die folgenden Schritte:

Bildung des Piperidinrings: Der Piperidinring wird durch eine Reihe von Reaktionen synthetisiert, die die Kondensation geeigneter Amine und Ketone beinhalten.

Substitutionsreaktionen: Der Piperidinring unterliegt Substitutionsreaktionen, um die Phenylethyl- und Phenylpropanoylamino-Gruppen an den Positionen 1 bzw. 4 einzuführen.

Methylierung: Die 3-Position des Piperidinrings wird methyliert, um das Endprodukt zu bilden.

Industrielle Produktionsmethoden für Lofentanil sind aufgrund seiner hauptsächlich wissenschaftlichen Anwendung und seiner Klassifizierung als kontrollierte Substanz nicht weit verbreitet .

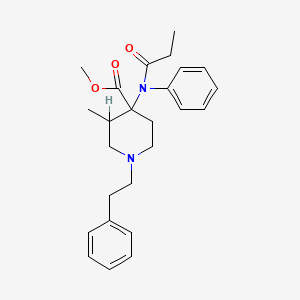

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl (3S,4R)-3-methyl-1-(2-phenylethyl)-4-(N-propanoylanilino)piperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32N2O3/c1-4-23(28)27(22-13-9-6-10-14-22)25(24(29)30-3)16-18-26(19-20(25)2)17-15-21-11-7-5-8-12-21/h5-14,20H,4,15-19H2,1-3H3/t20-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMYHGORQCPYVBZ-NBGIEHNGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2C)CCC3=CC=CC=C3)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)N(C1=CC=CC=C1)[C@@]2(CCN(C[C@@H]2C)CCC3=CC=CC=C3)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201016402 | |

| Record name | Lofentanil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201016402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Color/Form |

Solid | |

CAS No. |

61380-40-3, 60645-00-3 | |

| Record name | Lofentanil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61380-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lofentanil [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061380403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lofentanil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201016402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LOFENTANIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7H7YQ564XV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Lofentanil | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8378 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vorbereitungsmethoden

The synthesis of lofentanil involves several steps, starting from the basic piperidine structure. The general synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions involving the condensation of appropriate amines and ketones.

Substitution Reactions: The piperidine ring undergoes substitution reactions to introduce the phenylethyl and phenyl-propanoylamino groups at the 1 and 4 positions, respectively.

Methylation: The 3-position of the piperidine ring is methylated to form the final product.

Industrial production methods for lofentanil are not widely documented due to its primary use in research and its classification as a controlled substance .

Analyse Chemischer Reaktionen

Lofentanil unterliegt verschiedenen Arten chemischer Reaktionen:

Oxidation: Lofentanil kann oxidiert werden, um verschiedene Metaboliten zu bilden. Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen am Piperidinring zu modifizieren. Natriumborhydrid ist ein häufiges Reduktionsmittel, das in diesen Reaktionen verwendet wird.

Substitution: Lofentanil kann Substitutionsreaktionen eingehen, um verschiedene funktionelle Gruppen einzuführen.

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab.

Wissenschaftliche Forschungsanwendungen

Lofentanil wird aufgrund seiner hohen Potenz und langen Wirkungsdauer hauptsächlich in der wissenschaftlichen Forschung verwendet. Seine Anwendungen umfassen:

Chemie: Lofentanil wird verwendet, um die Struktur-Wirkungs-Beziehungen von Opioidverbindungen zu untersuchen und neue synthetische Wege für Opioid-Analoga zu entwickeln.

Biologie: Forscher verwenden Lofentanil, um die Bindungsaffinität und Selektivität von Opioidrezeptoren zu untersuchen.

Medizin: Obwohl Lofentanil in der klinischen Praxis nicht üblicherweise verwendet wird, wird es für seine potenzielle Verwendung in der Schmerztherapie und Anästhesie untersucht.

Industrie: Lofentanil wird bei der Entwicklung neuer Analgetika und bei der Untersuchung der Pharmakologie von Opioidrezeptoren verwendet

5. Wirkmechanismus

Lofentanil entfaltet seine Wirkung durch Bindung an die μ-Opioidrezeptoren im zentralen Nervensystem. Diese Bindung stimuliert den Austausch von GTP für GDP am G-Protein-Komplex, was zur Aktivierung nachgeschalteter Signalwege führt. Die primären Wirkungen von Lofentanil umfassen Analgesie und Sedierung. Es erhöht die Schmerztoleranz des Patienten und verringert die Wahrnehmung von Leiden .

Wirkmechanismus

Lofentanil exerts its effects by binding to the μ-opioid receptors in the central nervous system. This binding stimulates the exchange of GTP for GDP on the G-protein complex, leading to the activation of downstream signaling pathways. The primary actions of lofentanil include analgesia and sedation. It increases the patient’s tolerance for pain and decreases the perception of suffering .

Vergleich Mit ähnlichen Verbindungen

Lofentanil ähnelt anderen Fentanyl-Analoga wie Carfentanil und Sufentanil. Es hat eine längere Wirkungsdauer und eine geringfügig höhere Potenz als Carfentanil . Das einzigartige Strukturmerkmal von Lofentanil ist das Vorhandensein einer Methylgruppe an der 3-Position des Piperidinrings, die zu seiner hohen Potenz und langen Wirkungsdauer beiträgt .

Ähnliche Verbindungen

Fentanyl: Ein weit verbreitetes Opioid-Analgetikum mit kürzerer Wirkungsdauer als Lofentanil.

Carfentanil: Ein hochpotentes Opioid, das hauptsächlich zur Beruhigung großer Tiere verwendet wird.

Sufentanil: Ein starkes Opioid, das bei menschlichen Operationen aufgrund seiner kurzzeitigen Eigenschaften verwendet wird

Die einzigartige Kombination aus hoher Potenz und langer Wirkungsdauer von Lofentanil macht es zu einer wertvollen Verbindung für die Forschung an Opioidrezeptoren und die Entwicklung neuer Analgetika.

Biologische Aktivität

R 32792 is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, structure-activity relationships (SAR), and relevant case studies.

R 32792 is classified as a diarylpentanoid, a class known for its potential therapeutic properties. The compound's activity is largely attributed to its structural components, particularly the presence of specific functional groups that enhance its interaction with biological targets.

Key Features:

- Diarylpentanoid Scaffold : The unique structure allows for multiple binding interactions with enzymes and receptors.

- Functional Groups : Hydroxyl and methoxy groups have been identified as critical for its bioactivity, particularly in inhibiting nitric oxide (NO) production in macrophages .

Biological Activities

R 32792 exhibits a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that R 32792 demonstrates significant activity against various strains of bacteria, including those resistant to conventional antibiotics. Its efficacy is enhanced by specific substitutions on the aromatic rings .

- Anti-inflammatory Effects : The compound has been observed to inhibit NO production in activated macrophages, suggesting potential use in treating inflammatory conditions. The IC50 values for NO inhibition range from 4.2 µM to 15.2 µM, indicating strong anti-inflammatory properties .

- Antioxidant Activity : Preliminary studies suggest that R 32792 may possess antioxidant properties, contributing to its overall therapeutic potential.

Structure-Activity Relationship (SAR)

The SAR studies conducted on R 32792 reveal important insights into how modifications to its structure can influence its biological activity:

| Modification Type | Effect on Activity |

|---|---|

| Hydroxyl Group Presence | Critical for enhancing NO inhibition |

| Methoxy Substitution | Improves bioactivity |

| Electron-withdrawing Groups | Enhances NO inhibitory activity |

These findings indicate that careful modification of the compound's structure can lead to improved therapeutic efficacy.

Case Studies and Research Findings

Several studies have investigated the biological activity of R 32792, providing valuable data on its potential applications:

- In Vitro Studies : A study demonstrated that R 32792 effectively reduced NO production in LPS/IFN-activated RAW 264.7 macrophages, with significant reductions observed at concentrations as low as 4.2 µM .

- Molecular Docking Studies : Computational studies have predicted strong interactions between R 32792 and trypanothione reductase, suggesting a mechanism for its antimicrobial action .

- Toxicology Assessments : Early assessments indicate that R 32792 exhibits favorable safety profiles, with minimal cytotoxicity observed in various cell lines at therapeutic concentrations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.